molecular formula C22H20N2 B14521713 N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine CAS No. 62730-89-6

N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine

Cat. No.: B14521713
CAS No.: 62730-89-6
M. Wt: 312.4 g/mol
InChI Key: UHHPWRAZARIDRR-UHFFFAOYSA-N
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Description

N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a benzylideneamino group attached to an ethyl chain, which is further connected to a diphenylmethanimine moiety. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine typically involves the condensation reaction between benzaldehyde and an amine precursor. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:

[ \text{Benzaldehyde} + \text{Amine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the ethyl chain and diphenylmethanimine moiety.

    N-Benzylidene-1-phenylmethanimine: Similar structure but lacks the ethyl chain.

Uniqueness

N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62730-89-6

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(benzylideneamino)ethyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C22H20N2/c1-4-10-19(11-5-1)18-23-16-17-24-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18H,16-17H2

InChI Key

UHHPWRAZARIDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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